Corylin

Descripción general

Descripción

Corylin es un flavonoide natural aislado del fruto de Psoralea corylifolia L., una planta comúnmente utilizada en la medicina tradicional china. Este compuesto ha llamado la atención debido a sus diversas propiedades farmacológicas, que incluyen actividades antiinflamatorias, antioxidantes y anticancerígenas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Corylin se puede sintetizar a través de varias rutas químicas. Un método común implica la ciclación de precursores apropiados en condiciones controladas. La síntesis generalmente requiere el uso de catalizadores y condiciones de reacción específicas para garantizar la formación de la estructura de flavonoide deseada .

Métodos de producción industrial

La producción industrial de this compound a menudo implica la extracción y purificación de Psoralea corylifolia L. El proceso incluye la extracción con disolventes, seguida de técnicas cromatográficas para aislar y purificar el this compound. Este método garantiza un alto rendimiento y pureza del compuesto, lo que lo hace adecuado para diversas aplicaciones .

Análisis De Reacciones Químicas

Tipos de reacciones

Corylin sufre varios tipos de reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar para formar varios derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir this compound en sus formas reducidas.

Sustitución: This compound puede participar en reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Los agentes reductores como el borohidruro de sodio se utilizan a menudo.

Sustitución: Se pueden emplear varios reactivos, dependiendo de la sustitución deseada, en condiciones controladas.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos de this compound, cada uno con propiedades químicas y biológicas distintas .

Aplicaciones Científicas De Investigación

Anti-Inflammatory Properties

Corylin exhibits notable anti-inflammatory effects, making it a candidate for treating various inflammatory conditions.

- Mechanism of Action : Research indicates that this compound inhibits pro-inflammatory cytokine production in immune cells. For instance, in a study involving lipopolysaccharide (LPS)-activated RAW 264.7 macrophages, this compound significantly reduced the levels of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in a concentration-dependent manner .

- Case Study : A study demonstrated that this compound improved survival rates in mice subjected to sepsis induced by LPS. Mice treated with this compound showed decreased serum levels of NO and TNF-α, highlighting its protective effects against sepsis-related tissue damage .

Cardiovascular Health

This compound has been investigated for its potential in cardiovascular health, particularly in the context of atherosclerosis.

- Mechanism of Action : It was found that this compound inhibits vascular smooth muscle cell (VSMC) proliferation and migration by regulating the mammalian target of rapamycin (mTOR) signaling pathway. This action reduces monocyte adhesion and inflammation in endothelial cells .

- Case Study : In apolipoprotein E-deficient mice, this compound treatment led to a significant reduction in atherosclerotic lesions and inflammatory markers, suggesting its potential as a preventive agent for cardiovascular diseases .

Osteogenic Activities

This compound shows promise as an osteogenic agent, supporting bone health and potentially aiding in osteoporosis treatment.

- Mechanism of Action : Studies have demonstrated that this compound enhances osteoblast differentiation and mineralization through the activation of Wnt/β-catenin signaling pathways. It also exhibits estrogenic activity, which further promotes bone formation .

- Case Study : In vitro experiments revealed that this compound increased the expression of key osteogenic markers such as Runx2 and alkaline phosphatase (ALP) in cultured osteoblasts, indicating its role in bone development .

Wound Healing

This compound accelerates wound healing processes through various mechanisms.

- Mechanism of Action : Research indicates that this compound activates the PI3K/AKT signaling pathway, promoting fibroblast migration and collagen deposition. Additionally, it reduces inflammatory responses by inhibiting NF-κB p65 translocation .

- Case Study : In vivo studies demonstrated that administration of this compound significantly accelerated the healing of full-thickness skin wounds in mice by enhancing collagen synthesis and reducing inflammation .

Summary Table of this compound Applications

Mecanismo De Acción

Corylin ejerce sus efectos a través de varios objetivos y vías moleculares:

Antiinflamatorio: Inhibe la producción de citoquinas proinflamatorias modulando la vía NF-κB.

Antioxidante: Activa la vía Nrf2/HO-1, mejorando la respuesta antioxidante celular.

Anticancerígeno: Suprime la proliferación y migración de células cancerosas al regular positivamente los genes supresores tumorales e inhibir la transición epitelial-mesenquimal

Comparación Con Compuestos Similares

Compuestos similares

Bavachalcona: Otro flavonoide de Psoralea corylifolia L. con propiedades bioactivas similares.

Ononina: Un flavonoide con efectos antioxidantes y antiinflamatorios comparables

Singularidad de Corylin

This compound es único debido a su activación de doble vía en la diferenciación osteoblástica, involucrando tanto las vías de señalización de estrógeno como Wnt/β-catenina. Este mecanismo dual lo distingue de otros compuestos similares y mejora sus posibles aplicaciones terapéuticas .

Actividad Biológica

Corylin is a flavonoid compound derived from Psoralea corylifolia, a plant traditionally used in Chinese medicine. Recent research has highlighted its diverse biological activities, including anti-inflammatory, anti-tumor, and osteogenic effects. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is classified as a flavonoid and is primarily extracted from the seeds of Psoralea corylifolia. Its molecular structure contributes to its various biological activities, including antioxidant and anti-inflammatory properties.

1. Anti-Cancer Properties

Recent studies have demonstrated that this compound exhibits significant anti-cancer properties, particularly in hepatocellular carcinoma (HCC) cells.

- Mechanism of Action : this compound inhibits cell proliferation, migration, and invasion in HCC cells by inducing apoptosis through the activation of caspases 3 and 9. It also reduces the expression of RAD51, a protein involved in DNA repair mechanisms, thereby enhancing the sensitivity of cancer cells to chemotherapeutic agents .

- Case Study : A study conducted on HCC cells showed that this compound significantly increased the toxic effects of chemotherapeutic drugs while inhibiting homologous recombination (HR) repair pathways, suggesting a potential role as an adjunct therapy in cancer treatment .

2. Osteogenic Activity

This compound has been shown to promote bone differentiation and mineralization in osteoblasts.

- Mechanism of Action : The osteogenic effects are mediated through the activation of Wnt/β-catenin signaling pathways and estrogen receptor pathways. This compound enhances the expression of key osteogenic markers such as Runx2, Osterix, and ALP .

- Research Findings : In vitro studies indicated that this compound-treated osteoblasts exhibited increased differentiation and mineralization capabilities. Additionally, it stimulated osteogenesis in bone micromass derived from mesenchymal progenitor cells .

3. Wound Healing Properties

This compound accelerates wound healing by modulating inflammatory responses and promoting fibroblast activity.

- Mechanism of Action : It activates the PI3K/AKT signaling pathway and SIRT1 signaling, which enhances fibroblast migration and collagen deposition. In vivo studies demonstrated that this compound significantly reduced inflammation and improved wound healing rates in mice models .

- Case Study : A recent study showed that administration of this compound led to faster recovery in full-thickness skin wounds compared to controls, highlighting its potential as a therapeutic agent for chronic wounds .

Summary of Biological Activities

Propiedades

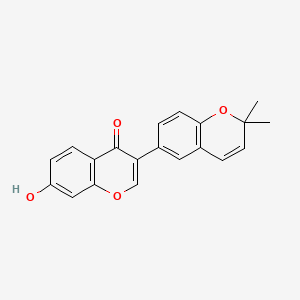

IUPAC Name |

3-(2,2-dimethylchromen-6-yl)-7-hydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O4/c1-20(2)8-7-13-9-12(3-6-17(13)24-20)16-11-23-18-10-14(21)4-5-15(18)19(16)22/h3-11,21H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWAACAMQKVIVPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C=CC(=C2)C3=COC4=C(C3=O)C=CC(=C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601156014 | |

| Record name | 3-(2,2-Dimethyl-2H-1-benzopyran-6-yl)-7-hydroxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601156014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53947-92-5 | |

| Record name | 3-(2,2-Dimethyl-2H-1-benzopyran-6-yl)-7-hydroxy-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53947-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2,2-Dimethyl-2H-1-benzopyran-6-yl)-7-hydroxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601156014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Corylin exert its anti-inflammatory effects?

A: this compound demonstrates anti-inflammatory activity through multiple pathways. Research shows it can suppress the activation of mitogen-activated protein kinase (MAPK) signaling pathways, thereby inhibiting the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6 in both human and murine macrophages. [, ] Additionally, this compound attenuates the activation of the signal transducer and activator of transcription 3 (STAT3) pathway, further contributing to its anti-inflammatory properties. []

Q2: What evidence supports this compound's potential as an anti-cancer agent?

A: this compound exhibits anti-cancer effects in various in vitro and in vivo models. It has been shown to inhibit the proliferation, migration, and invasion of hepatocellular carcinoma (HCC) cells. [] Moreover, this compound suppresses epithelial-mesenchymal transition in HCC, a crucial process in cancer metastasis. [] This anti-cancer activity is linked to the upregulation of the tumor suppressor long noncoding RNA growth arrest-specific transcript 5 (GAS5). []

Q3: Can this compound be used to treat colitis-associated colorectal cancer (CAC)?

A: Research in a mouse model of dextran sodium sulfate (DSS)-induced colitis suggests that this compound holds promise for CAC treatment. [] this compound administration improved survival rates, reduced inflammation, and ameliorated colon tissue damage in these mice. [] It achieved this by modulating gut microbiota composition, upregulating intestinal tight junction proteins, and downregulating pro-inflammatory cytokines and signaling markers. []

Q4: Does this compound impact bone health?

A: this compound demonstrates a dual-action mechanism promoting bone health. Firstly, it induces osteoblastic differentiation, enhancing the expression of crucial osteogenic markers like Runx2, Osterix, Col1, and ALP, leading to increased mineralization. [] Secondly, this compound acts as an osteoclast inhibitor by suppressing RANKL-induced osteoclast differentiation and downregulating osteoclastic marker genes. []

Q5: How does this compound affect lipid metabolism?

A: Studies reveal that this compound selectively inhibits heat shock protein 9β (HSP90β), an emerging target for metabolic diseases. [] This selective inhibition promotes the degradation of mature sterol regulatory element-binding proteins (mSREBPs) via the Akt-GSK3β-FBW7 pathway, ultimately reducing lipid and cholesterol levels. []

Q6: What is the role of microRNAs in this compound's anticancer activity?

A: this compound has been shown to modulate microRNA expression, contributing to its anticancer effects. Specifically, it upregulates miR-34c, which targets and inhibits the long non-coding RNA LINC00963, a molecule implicated in breast cancer metastasis. [] This this compound-mediated increase in miR-34c expression depends on p53. []

Q7: Can this compound impact wound healing?

A: this compound demonstrates potential in promoting wound healing. In mouse models, it accelerates the healing of full-thickness skin wounds by reducing inflammatory responses and promoting collagen deposition. [] Mechanistically, this compound activates the PI3K/AKT signaling pathway in fibroblasts, boosting their migration, proliferation, and scratch healing capabilities. []

Q8: What role does sirtuin 1 (SIRT1) play in this compound's therapeutic effects?

A: this compound activates SIRT1 signaling, contributing to its beneficial effects. [] This activation enhances the deacetylation and cytoplasmic translocation of NF-κB p65, effectively reducing lipopolysaccharide (LPS)-induced inflammatory responses in macrophages. []

Q9: What is the molecular formula and weight of this compound?

A: this compound has a molecular formula of C20H16O6 and a molecular weight of 352.34 g/mol. []

Q10: Which analytical techniques are used to identify and quantify this compound?

A: Various analytical techniques are employed for this compound analysis, including high-performance liquid chromatography (HPLC) coupled with diode array detection (DAD) and time-of-flight mass spectrometry (TOF-MS). [] Thin-layer chromatography (TLC) with fluorodensitometry is also used for quantification, particularly in preparations like Bakuchi oil. [] Other methods include HPLC-electrochemical detection (ECD), HPLC-MS/MS, and ionic liquid-based ultrasonic-assisted extraction (ILUAE) for separation, identification, and quantification in different matrices. []

Q11: What are the advantages of using the quantitative analysis of multicomponents by single marker (QAMS) method for this compound analysis?

A: The QAMS method offers a reliable and efficient alternative to traditional external standard methods for quantifying this compound and other flavonoids in Psoralea corylifolia. [, ] It proves particularly valuable when reference standards for all target compounds are scarce. [, ]

Q12: Does this compound exhibit sex-related pharmacokinetics?

A: Research suggests that some active compounds in Psoralea corylifolia, including this compound, exhibit sex-related pharmacokinetics. [] For instance, this compound levels were lower in the blood of both female and male diabetic rats compared to normal rats. [] Conversely, flavonoids like Bavachinin and Bakuchalcone showed decreased levels in female diabetic rats but elevated levels in male diabetic rats. []

Q13: How do different physiological states impact this compound pharmacokinetics?

A: Studies indicate that physiological states can significantly influence the pharmacokinetics of this compound and other bioactive compounds in Psoralea corylifolia. [] For instance, LPS-induced inflammation in rats altered the absorption, distribution, metabolism, and excretion profiles of several compounds, including this compound. []

Q14: Does this compound interact with drug-metabolizing enzymes?

A: While specific data on this compound's interaction with drug-metabolizing enzymes is limited in the provided research, other constituents of Psoralea corylifolia have shown inhibitory potential towards human carboxylesterase 1 (hCES1). [] This highlights the need for further investigation into this compound's potential for drug interactions.

Q15: What is known about the safety profile of this compound?

A: While this compound generally shows a favorable safety profile in preclinical studies, further research is needed to comprehensively understand its long-term effects and potential toxicity in humans. [] Some studies suggest that specific Psoralea corylifolia constituents might contribute to liver injury. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.